2-Fluoro-2,2-dinitroethyl octadec-9-enoate
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Overview
Description
2-Fluoro-2,2-dinitroethyl octadec-9-enoate is an ester compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a fluoro and dinitro group attached to an ethyl chain, which is further esterified with octadec-9-enoic acid. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2,2-dinitroethyl octadec-9-enoate typically involves the esterification of 2-fluoro-2,2-dinitroethanol with octadec-9-enoic acid. The reaction is generally carried out under acidic conditions using a catalyst such as sulfuric acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2,2-dinitroethyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of various substituted esters and ethers.
Scientific Research Applications
2-Fluoro-2,2-dinitroethyl octadec-9-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of high-energy compounds.
Mechanism of Action
The mechanism of action of 2-Fluoro-2,2-dinitroethyl octadec-9-enoate involves its interaction with molecular targets through its functional groups. The fluoro and dinitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2,2-dinitroethyl acetate
- 2-Fluoro-2,2-dinitroethyl benzoate
- 2-Fluoro-2,2-dinitroethyl hexanoate
Uniqueness
2-Fluoro-2,2-dinitroethyl octadec-9-enoate is unique due to its long-chain octadec-9-enoate ester, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it particularly interesting for applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
62164-09-4 |
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Molecular Formula |
C20H35FN2O6 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2-fluoro-2,2-dinitroethyl) octadec-9-enoate |
InChI |
InChI=1S/C20H35FN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(24)29-18-20(21,22(25)26)23(27)28/h9-10H,2-8,11-18H2,1H3 |
InChI Key |
IDOILSYRAIJFLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
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